D-Ribose 1-phosphate

Description

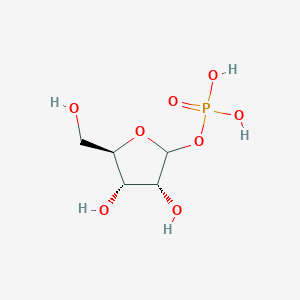

Structure

2D Structure

Properties

CAS No. |

14075-00-4 |

|---|---|

Molecular Formula |

C5H11O8P |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |

InChI Key |

YXJDFQJKERBOBM-SOOFDHNKSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |

physical_description |

Solid |

Synonyms |

alpha-D-ribofuranose 1-phosphate ribose 1-phosphate ribose 1-phosphate, (alpha-D)-isomer ribose 1-phosphate, (beta-D)-isome |

Origin of Product |

United States |

Metabolic Intersections of D Ribose 1 Phosphate

D-Ribose 1-phosphate in Purine (B94841) Nucleotide Metabolism

In purine nucleotide metabolism, this compound is primarily recognized for its role in the phosphorolytic breakdown and subsequent synthesis of purine nucleosides.

Purine nucleoside phosphorylase (PNP), an enzyme central to purine metabolism, catalyzes the phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides (such as inosine (B1671953) and guanosine) or their deoxyribose counterparts. This reversible reaction yields the corresponding free purine base and α-D-ribose 1-phosphate (or 2'-deoxy-α-D-ribose 1-phosphate) hmdb.caumaryland.eduresearchgate.netwikipedia.orgebi.ac.ukmorf-db.orguniprot.orgmdpi.comrcsb.orgiucr.orgresearchgate.netecmdb.cawikipedia.orguniprot.orgnih.gov. This process represents a primary route for the generation of this compound from the degradation of purine nucleosides, a critical step in the purine salvage pathway mdpi.comuniprot.orgdiva-portal.orgresearchgate.net. For instance, the reaction can be represented as:

Inosine + Phosphate (B84403) Hypoxanthine + α-D-Ribose 1-phosphate ebi.ac.uk

Guanoine + Phosphate Guanine (B1146940) + α-D-Ribose 1-phosphate umaryland.eduuniprot.orguniprot.org

The enzymatic action of PNP is reversible, allowing this compound to function as a glycosyl donor in the salvage of purine bases. In this direction, PNP catalyzes the transfer of the ribose moiety from this compound to a free purine base, forming a purine nucleoside and inorganic phosphate researchgate.netwikipedia.orgebi.ac.ukmdpi.comrcsb.orgiucr.orgresearchgate.netresearchgate.netpnas.org. This process is vital for regenerating purine nucleosides from their constituent bases, thereby conserving purine resources within the cell. The salvage of purine bases is a fundamental mechanism for nucleotide homeostasis, particularly when de novo synthesis is insufficient or absent diva-portal.orgresearchgate.netpnas.org.

Hypoxanthine + α-D-Ribose 1-phosphate Inosine + Phosphate ebi.ac.uk

This compound is also involved in more complex purine nucleoside interconversions, often in concert with other enzymes. For example, in rat liver extracts, the combined action of purine nucleoside phosphorylase and guanase can lead to the conversion of guanosine (B1672433) into xanthosine. In this process, guanosine is first phosphorolyzed by PNP to guanine and this compound. Guanase then irreversibly converts guanine to xanthine (B1682287). The this compound generated can then serve as a ribose donor in the synthesis of xanthosine, catalyzed by PNP umaryland.edumorf-db.orgwikipedia.orgnih.gov. This interconversion pathway is significant as it can overcome the lack of guanosine deaminase in mammals, facilitating the utilization of guanosine.

This compound in Pyrimidine (B1678525) Nucleotide Metabolism

This compound contributes to pyrimidine nucleotide metabolism primarily through its role as a ribosyl donor in salvage pathways and indirectly in the biosynthesis of pyrimidine nucleotides.

The ribose moiety derived from the catabolism of purine nucleosides, in the form of this compound, can be transferred to pyrimidine bases, such as uracil (B121893). In the presence of ATP, this process can lead to the synthesis of pyrimidine nucleotides hmdb.caumaryland.edumorf-db.orgecmdb.cawikipedia.orgnih.gov. This mechanism highlights how purine nucleosides can effectively act as ribose donors for the salvage of pyrimidine bases, thereby contributing to the cellular pool of pyrimidine nucleotides hmdb.caumaryland.edumorf-db.orgecmdb.cawikipedia.orgnih.gov.

Furthermore, this compound can be converted to D-Ribose 5-phosphate by the enzyme phosphoglucomutase hmdb.caumaryland.edumorf-db.orgecmdb.caresearchgate.net. D-Ribose 5-phosphate is a direct precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a universal donor of the phosphoribosyl group required for both de novo purine and pyrimidine nucleotide biosynthesis, as well as for salvage pathways nih.govegyankosh.ac.inlibretexts.orgsnscourseware.org. Thus, this compound indirectly supports pyrimidine nucleotide biosynthesis by providing a substrate for PRPP generation.

Pyrimidine-nucleoside phosphorylases (Py-NPs), enzymes analogous to PNPs, catalyze the reversible phosphorolysis of pyrimidine nucleosides, yielding a pyrimidine base and α-D-ribose 1-phosphate wikipedia.orgebi.ac.ukexpasy.org. In the forward direction of salvage, Py-NPs utilize α-D-ribose 1-phosphate as a ribosyl donor to attach the ribose moiety to pyrimidine bases, forming pyrimidine nucleosides pnas.orgresearchgate.netwikipedia.orgebi.ac.uk. This reaction is a cornerstone of the pyrimidine salvage pathway, enabling the reutilization of pyrimidine bases for nucleotide synthesis diva-portal.orgresearchgate.netpnas.orgresearchgate.netnih.gov. An example of this reaction is:

Uracil + α-D-Ribose 1-phosphate Uridine (B1682114) + Phosphate wikipedia.orgebi.ac.ukexpasy.org

Data Tables

Table 1: Key Enzymes Interacting with this compound

| Enzyme Name | EC Number | Primary Role | Substrates Involved (with R1P) | Products Formed (with R1P) | References |

| Purine Nucleoside Phosphorylase | 2.4.2.1 | Phosphorolysis of purine nucleosides; Synthesis of purine nucleosides from bases and R1P; Ribose donor. | Purine nucleoside + Phosphate; Purine base + R1P | Purine base + R1P; Purine nucleoside + Phosphate | hmdb.caumaryland.eduresearchgate.netwikipedia.orgebi.ac.ukmorf-db.orguniprot.orgmdpi.comrcsb.orgiucr.orgresearchgate.netecmdb.cawikipedia.orguniprot.orgnih.gov |

| Pyrimidine-Nucleoside Phosphorylase | 2.4.2.2 | Phosphorolysis of pyrimidine nucleosides; Synthesis of pyrimidine nucleosides from bases and R1P; Ribose donor. | Pyrimidine nucleoside + Phosphate; Pyrimidine base + R1P | Pyrimidine base + R1P; Pyrimidine nucleoside + Phosphate | pnas.orgresearchgate.netwikipedia.orgebi.ac.ukexpasy.org |

| Phosphoglucomutase | 5.4.2.2 | Conversion of R1P to Ribose-5-phosphate (B1218738). | This compound | D-Ribose 5-phosphate | hmdb.caumaryland.edumorf-db.orgecmdb.caresearchgate.net |

Table 2: Key Reactions Involving this compound

| Reaction Type | Enzyme(s) Involved | Substrates | Products | Pathway/Process | References |

| Purine Nucleoside Phosphorolysis | Purine Nucleoside Phosphorylase (PNP) | Purine nucleoside + Phosphate | Purine base + α-D-Ribose 1-phosphate | Purine catabolism/salvage | hmdb.caumaryland.eduresearchgate.netwikipedia.orgebi.ac.ukmorf-db.orguniprot.orgmdpi.comrcsb.orgiucr.orgresearchgate.netecmdb.cawikipedia.orguniprot.orgnih.gov |

| Purine Nucleoside Synthesis (Salvage) | Purine Nucleoside Phosphorylase (PNP) | Purine base + α-D-Ribose 1-phosphate | Purine nucleoside + Phosphate | Purine salvage | researchgate.netwikipedia.orgebi.ac.ukmdpi.comrcsb.orgiucr.orgresearchgate.netresearchgate.netpnas.org |

| Pyrimidine Nucleoside Phosphorolysis | Pyrimidine-Nucleoside Phosphorylase (Py-NP) | Pyrimidine nucleoside + Phosphate | Pyrimidine base + α-D-Ribose 1-phosphate | Pyrimidine catabolism/salvage | wikipedia.orgebi.ac.ukexpasy.org |

| Pyrimidine Nucleoside Synthesis (Salvage) | Pyrimidine-Nucleoside Phosphorylase (Py-NP) | Pyrimidine base + α-D-Ribose 1-phosphate | Pyrimidine nucleoside + Phosphate | Pyrimidine salvage | pnas.orgresearchgate.netwikipedia.orgebi.ac.uk |

| Ribose Phosphate Interconversion | Phosphoglucomutase | This compound | D-Ribose 5-phosphate | Nucleotide metabolism | hmdb.caumaryland.edumorf-db.orgecmdb.caresearchgate.net |

| Ribose Transfer to Pyrimidine Base (indirect) | Purine nucleoside (via PNP) -> R1P -> Pyrimidine | Purine nucleoside -> α-D-Ribose 1-phosphate + Uracil (+ ATP) | Pyrimidine nucleotide | Pyrimidine salvage/biosynthesis | hmdb.caumaryland.edumorf-db.orgecmdb.cawikipedia.orgnih.govresearchgate.net |

| Guanine/Guanosine Interconversion (example) | Purine Nucleoside Phosphorylase, Guanase | Guanosine | Xanthosine (via Guanine + R1P) | Purine interconversion | umaryland.edumorf-db.orgwikipedia.orgnih.gov |

Compound List

this compound

Purine nucleoside

Phosphate

Purine base

Inosine

Hypoxanthine

Guanosine

Guanine

Xanthosine

Uracil

Uridine

ATP

Pyrimidine nucleoside

Pyrimidine base

D-Ribose 5-phosphate

5-phosphoribosyl-1-pyrophosphate (PRPP)

Adenosine

Nicotinate

Nicotinamide

7-methyldeoxyguanosine

2'-deoxy-α-D-ribose 1-phosphate

S-methyl-5'-thioinosine

S-methyl-5'-thioadenosine

Enzymatic Transformations Involving D Ribose 1 Phosphate

Enzymes Catalyzing Reactions of D-Ribose 1-phosphate

Several enzymes are known to interact with this compound, either by producing it, consuming it, or isomerizing it into other forms.

Purine (B94841) Nucleoside Phosphorylase (PNP) is an enzyme that catalyzes the reversible phosphorolysis of purine nucleosides, yielding a purine base and ribose 1-phosphate wikipedia.orgacs.orgnih.gov. The reaction mechanism is generally described as an SN1-like process, involving a ribocationic transition state pnas.orgnih.gov. In this mechanism, the nucleoside binds to the enzyme, followed by phosphate (B84403). The glycosidic bond is cleaved, forming an oxocarbenium ion intermediate stabilized by the phosphate dianion, which acts as part of a catalytic triad (B1167595) (Glu89-His86-PO₄) acs.orgnih.govacs.orgebi.ac.uk. This participation of phosphate in the transition state is thought to contribute to PNP's low hydrolytic activity compared to glycosidases acs.org. A conserved asparagine residue (Asn243 in human PNP) forms a hydrogen bond with the N7 of the purine ring in the transition state, stabilizing the accumulating negative charge acs.org. Kinetic studies suggest an ordered bi, bi mechanism where the nucleoside binds first, followed by phosphate, with ribose 1-phosphate leaving before the base msk.or.krnih.gov. PNP is specific for 6-keto purine nucleosides like guanosine (B1672433) and inosine (B1671953) mdpi.com.

Phosphoglucomutases (PGMs) are enzymes primarily known for their role in glucose metabolism but also catalyze the interconversion of this compound and D-ribose 5-phosphate, albeit often more slowly than their primary hexose (B10828440) substrates uniprot.orgcathdb.infoqmul.ac.ukexpasy.orghmdb.ca. Specifically, PGM1 and PGM2 are identified as enzymes that can interconvert this compound to D-ribose 5-phosphate uniprot.orghmdb.cauniprot.orgontosight.ainih.govresearchgate.nethmdb.cagenecards.org. PGM2, also referred to as phosphopentomutase in some contexts, catalyzes this reaction, which is crucial for providing the ribose sugar moiety for nucleotide synthesis uniprot.orgontosight.aihmdb.cagenecards.org. The mechanism for PGMs typically involves an intermediate alpha-D-glucose 1,6-bisphosphate, which acts as a cofactor uniprot.orgcathdb.infoqmul.ac.ukexpasy.orguniprot.orguniprot.org. PGM2 has been shown to catalyze the conversion of ribose-1-phosphate (B8699412) and deoxyribose-1-phosphate to their respective 5-phosphopentoses uniprot.orguniprot.orgontosight.aihmdb.cagenecards.org. PGM1 also plays a role in initiating the IMP de novo synthesis pathway by catalyzing the production of ribose-5P from D-ribose-1P nih.gov.

Phosphopentomutase (PPM), systematically named α-D-ribose 1,5-phosphomutase (EC 5.4.2.7), is an isomerase that specifically catalyzes the reversible conversion of α-D-ribose 1-phosphate to D-ribose 5-phosphate wikipedia.orggenome.jp. This enzyme is vital for the pentose (B10789219) phosphate pathway and purine metabolism wikipedia.org. The reaction mechanism involves the transfer of a phosphate group, often with the involvement of cofactors like α-D-glucose 1,6-bisphosphate or magnesium ions (Mg²⁺) uniprot.orgnih.govwikipedia.org.

The primary catalytic activity of phosphopentomutase is the isomerization of this compound to D-ribose 5-phosphate wikipedia.orggenome.jp. This conversion is a key step in making ribose available for nucleotide synthesis and other metabolic processes ontosight.ai. For example, in Thermotoga maritima, a recombinant PPM exhibits high activity at 90 °C, with kinetic parameters of Km = 1.2 mM and kcat = 185 s⁻¹ nih.gov. This enzyme requires MnCl₂ and α-D-glucose 1,6-bisphosphate as cofactors nih.gov. The reaction can be coupled with nucleoside phosphorylases to synthesize nucleosides from D-pentoses, proceeding through the this compound intermediate nih.gov.

Phosphopentomutase activity is often dependent on divalent metal ions, with Mg²⁺ being a common cofactor uniprot.orgontosight.aiwikipedia.org. Additionally, α-D-glucose 1,6-bisphosphate serves as a crucial cofactor for phosphopentomutase activity, similar to its role in phosphoglucomutase uniprot.orgwikipedia.orgnih.govwikipedia.org. Some phosphopentomutases exhibit allosteric regulation, with their activity being stimulated by glucose 1,6-bisphosphate uniprot.org. For instance, the phosphopentomutase from Thermotoga maritima has optimal activity at 90 °C and requires 0.1 mM MnCl₂ and 50 μM α-D-glucose 1,6-bisphosphate nih.govresearchgate.net.

Ribose 1,5-Bisphosphokinase Activity in PRPP Synthesis from this compound

Phosphoribosyl pyrophosphate (PRPP) is a universal precursor for the biosynthesis of nucleotides, coenzymes, and amino acids. While PRPP synthase is the primary enzyme for PRPP synthesis, an alternative pathway exists that involves ribose 1,5-bisphosphokinase. In Escherichia coli, the enzyme encoded by the phnN gene, identified as ribose 1,5-bisphosphokinase, plays a role in this pathway. This enzyme catalyzes the phosphorylation of ribose 1,5-bisphosphate to form PRPP, utilizing ATP as the phosphoryl donor asm.orgnih.govuniprot.org. The pathway leading to PRPP via this enzyme initiates with ribose 5-phosphate, which is converted to ribose 1-phosphate, then to ribose 1,5-bisphosphate, and finally to PRPP asm.orgnih.gov. Notably, ribose 1,5-bisphosphokinase accepts ribose 1,5-bisphosphate as a substrate but does not use ribose 1-phosphate or ribose 5-phosphate as phosphoryl acceptors asm.orgnih.govuniprot.org. This compound is, however, a direct precursor to ribose 1,5-bisphosphate in this specific synthetic route pathbank.org.

| Enzyme | Substrate | Product | Cofactor |

| Ribose 1,5-bisphosphokinase | Ribose 1,5-bisphosphate | 5-Phospho-α-D-ribose 1-diphosphate (PRPP) | ATP |

Thymidine (B127349) Phosphorylase Interactions with Deoxyribose 1-phosphate Analogues

Thymidine phosphorylase (TP) is an enzyme primarily involved in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine and deoxyuridine into their respective bases (thymine or uracil) and 2-deoxy-α-D-ribose-1-phosphate (dRib-1-P) tandfonline.comnih.govnih.govarabjchem.orgwikipedia.orgnih.gov. While TP's primary function is the catabolism of these nucleosides to generate dRib-1-P, this compound has been identified as a competitive inhibitor of TP. It exhibits a similar binding affinity to the enzyme's active site as the natural deoxyribose substrate tandfonline.comtandfonline.com. This inhibitory role suggests that this compound can modulate TP activity, potentially influencing the flux through pyrimidine salvage pathways or interacting with the enzyme in a regulatory manner. TP also plays a role in angiogenesis and is a target in cancer chemotherapy nih.govnih.gov.

| Enzyme | Primary Substrates | Primary Products | This compound's Role |

| Thymidine Phosphorylase | Thymidine, Deoxyuridine | Thymine/Uracil (B121893), 2-Deoxy-α-D-ribose-1-phosphate (dRib-1-P) | Competitive inhibitor |

Methylthioadenosine Phosphorylase (MTAP) and 5-Methylthio-D-Ribose 1-phosphate

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the salvage pathways of adenine (B156593) and methionine metabolism researchgate.netproteopedia.orgcellsignal.comusbio.netwikipedia.org. MTAP catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) in the presence of inorganic phosphate. This reaction yields adenine and 5-methylthio-α-D-ribose 1-phosphate (MTR-1-P) researchgate.netproteopedia.orgcellsignal.comusbio.netwikipedia.orguniprot.org. MTA itself is a significant byproduct generated during polyamine biosynthesis researchgate.netwikipedia.org. By cleaving MTA, MTAP facilitates the recycling of adenine for AMP synthesis and converts MTR-1-P into methionine, thereby maintaining cellular levels of these essential compounds proteopedia.orgcellsignal.comusbio.net. MTAP is widely expressed in normal cells but is frequently lost or deleted in various human tumors, suggesting a potential tumor-suppressive role cellsignal.comusbio.netwikipedia.org.

| Enzyme | Substrate | Products |

| Methylthioadenosine Phosphorylase (MTAP) | 5'-Methylthioadenosine (MTA) | Adenine, 5-Methylthio-α-D-ribose 1-phosphate (MTR-1-P) |

Enzymes Responsible for this compound Formation

This compound is primarily generated through the action of nucleoside phosphorylases, which cleave nucleosides in the presence of inorganic phosphate. The efficiency of this process can be further enhanced by coupled enzymatic activities.

Nucleoside Phosphorylase-Mediated Phosphorolysis for this compound Generation

Nucleoside phosphorylases (NPs) are enzymes crucial for the salvage pathways of nucleosides. They catalyze the reversible phosphorolytic cleavage of the glycosidic bond in ribonucleosides and deoxyribonucleosides, yielding a free nucleobase and the corresponding α-D-pentose-1-phosphate researchgate.netresearchgate.netmdpi.combsmiab.orgnih.govacs.org. Specifically, purine nucleoside phosphorylase (PNP) plays a significant role in generating this compound by acting on purine nucleosides such as guanosine and inosine hmdb.cawikipedia.orguniprot.orgecmdb.caumaryland.eduuniprot.orgbrenda-enzymes.org. For instance, PNP catalyzes the conversion of guanosine and inorganic phosphate into guanine (B1146940) and this compound hmdb.cawikipedia.orgecmdb.cauniprot.orgnih.gov. Similarly, uridine (B1682114) phosphorylase (UP) can phosphorolyze uridine to uracil and this compound hmdb.ca. These enzymes are valuable tools for the synthesis of nucleoside analogues, with the reaction equilibrium often shifted towards nucleoside synthesis researchgate.netnih.gov.

| Nucleoside Phosphorylase Type | Substrate Nucleoside | Product Base | Product Sugar-1-phosphate |

| Purine Nucleoside Phosphorylase (PNP) | Guanosine | Guanine | α-D-Ribose 1-phosphate |

| Purine Nucleoside Phosphorylase (PNP) | Inosine | Hypoxanthine | α-D-Ribose 1-phosphate |

| Uridine Phosphorylase (UP) | Uridine | Uracil | α-D-Ribose 1-phosphate |

The Role of Guanine Deaminase in Enhancing this compound Yields

The enzymatic generation of this compound from guanosine via purine nucleoside phosphorylase (PNP) can be limited by the accumulation of guanine, which can inhibit the enzyme or shift the reaction equilibrium unfavorably hmdb.canih.govchemrxiv.org. Guanine deaminase (also known as Guanase) plays a critical role in overcoming this limitation. Guanine deaminase irreversibly converts guanine into xanthine (B1682287) hmdb.canih.govchemrxiv.orgrsc.org. By removing the accumulating guanine byproduct, guanase effectively shifts the equilibrium of the PNP-catalyzed reaction towards the formation of this compound, thereby significantly enhancing its yield chemrxiv.orgrsc.org. This concerted action, often implemented as a biocatalytic cascade, allows for near-total conversion of guanosine to this compound, with reported isolated yields up to 79% chemrxiv.orgrsc.org.

| Enzyme System | Substrate | Yield of this compound |

| Purine Nucleoside Phosphorylase + Guanine Deaminase | Guanosine | Up to 79% |

Compound List:

this compound

Phosphoribosyl pyrophosphate (PRPP)

Ribose 1,5-bisphosphate

ATP

Ribose 5-phosphate

Thymidine

Deoxyuridine

Thymine

Uracil

2-Deoxy-α-D-ribose-1-phosphate (dRib-1-P)

5'-Methylthioadenosine (MTA)

Adenine

5-Methylthio-α-D-ribose 1-phosphate (MTR-1-P)

Methionine

Guanosine

Guanine

Xanthine

Inosine

Hypoxanthine

5'-Methylthioribose 1-phosphate

Biochemical Synthesis and Production of D Ribose 1 Phosphate

Advanced Enzymatic Synthesis Strategies for D-Ribose 1-phosphate

Enzymatic approaches offer a highly specific and efficient alternative for producing α-anomerically pure R1P. rsc.orgnih.gov These methods typically utilize nucleoside phosphorylases (NPs) which catalyze the reversible phosphorolytic cleavage of nucleosides. nih.gov However, the thermodynamic equilibrium of this reaction often limits the yield, necessitating innovative strategies to drive the reaction towards R1P formation. researchgate.netchemrxiv.org

Design and Implementation of Biocatalytic Cascades

Biocatalytic cascades, which involve multiple enzymes acting sequentially in a one-pot reaction, have emerged as a powerful strategy for high-yield R1P synthesis. chemrxiv.orgnih.gov A key challenge in the enzymatic synthesis of R1P from natural nucleosides is the thermodynamically controlled nature of the reaction, which often results in low yields. researchgate.netrsc.org To overcome this, cascade systems are designed to remove byproducts, thereby shifting the reaction equilibrium towards the desired product. chemrxiv.orgrsc.org

A notable example is a deamination-driven cascade that achieves near-total conversion of guanosine (B1672433) to R1P. researchgate.netrsc.org This system employs a purine (B94841) nucleoside phosphorylase (PNP) to cleave guanosine into guanine (B1146940) and R1P. Subsequently, a guanine deaminase (GuaD) converts the accumulating guanine into xanthine (B1682287), which is poorly soluble and precipitates out of solution, thus pulling the initial reaction forward. chemrxiv.orgrsc.org This approach has proven scalable, delivering high yields and purity without the need for extensive purification. researchgate.netrsc.org

Another cascade strategy involves a three-enzyme system of ribokinase (RK), phosphopentomutase (PPM), and a nucleoside phosphorylase (NP). nih.gov This pathway converts D-pentose first to its 5-phosphate derivative, then isomerizes it to the 1-phosphate form, which is subsequently used in nucleoside synthesis. nih.gov Such multi-enzyme cascades represent a significant advancement in the sustainable production of R1P and its derivatives. nih.govtandfonline.com

Optimization Parameters for this compound Bioproduction (e.g., Enzyme Selection, Substrate Concentration)

The efficiency of R1P bioproduction is highly dependent on the optimization of several key parameters. The selection of enzymes with suitable characteristics, such as high activity and stability, is crucial. rsc.orgbionukleo.com For instance, the choice of nucleoside phosphorylase can significantly impact the reaction's success. rsc.orgnih.gov

Substrate concentration is another critical factor that requires careful optimization. rsc.org In the guanosine-to-R1P cascade, it was found that guanosine concentrations above 40 mM led to incomplete dissolution and decreased conversion rates. rsc.org The optimal concentration was determined to be 25 mM, where all reactants fully dissolved. rsc.org Similarly, the concentration of phosphate (B84403), the co-substrate, influences the reaction equilibrium. While a higher phosphate concentration can shift the equilibrium towards R1P, excessive amounts can complicate downstream purification. rsc.org Research has shown that a two-fold molar excess of phosphate is sufficient to achieve high conversion rates. rsc.org

The concentration of the enzymes in the cascade also needs to be fine-tuned. In the two-enzyme system with PNP and GuaD, the concentrations of both enzymes were varied to find the optimal ratio for maximum R1P generation while minimizing byproduct formation. rsc.org Temperature and pH are also critical, with optimal conditions varying depending on the specific enzymes used. nih.govresearchgate.netjmb.or.kr For example, a study on D-ribose production by a Bacillus subtilis strain identified an optimal temperature of 36°C and an initial pH of 7.0. nih.gov

| Parameter | Finding/Observation | Impact on R1P Production | Reference |

|---|---|---|---|

| Enzyme Selection | A hyperthermophilic PNP (N04) proved to be the most guanosine-selective enzyme at 50 °C. | Reduces byproduct formation. | rsc.org |

| Substrate (Guanosine) Concentration | Concentrations >40 mM resulted in incomplete dissolution and decreased conversion. Optimal concentration identified as 25 mM. | Maximizes conversion by ensuring complete substrate solubility. | rsc.org |

| Phosphate Concentration | A two-fold molar excess of phosphate was sufficient for 98% conversion. | Drives the reaction towards R1P without excessive excess that complicates purification. | rsc.org |

| Temperature | Optimal temperature for D-ribose production by a B. subtilis strain was 36°C. | Maximizes enzyme activity and productivity. | nih.gov |

| pH | Initial pH of 7.0 was found to be optimal for D-ribose production by B. subtilis. | Enhances enzyme performance and substrate utilization. | nih.gov |

Application of Thermostable Enzymes in this compound Synthesis

The use of thermostable enzymes in the synthesis of R1P offers several advantages. researchgate.net These enzymes, often sourced from thermophilic organisms, can operate at higher temperatures, which can increase substrate solubility, enhance reaction rates, and reduce the risk of microbial contamination. chemrxiv.orgresearchgate.netgoogle.com

In the context of R1P production, thermostable nucleoside phosphorylases have been particularly valuable. rsc.orgresearchgate.net For example, a thermostable pyrimidine (B1678525) nucleoside phosphorylase has been used for the chemoenzymatic synthesis of α-D-pentofuranose-1-phosphates. tandfonline.com The stability of these enzymes at temperatures up to 60°C is important for their broader application in enzymatic work. tandfonline.com

A notable application is the use of a thermostable guanine deaminase (GuaD) from Deinococcus geothermalis in a biocatalytic cascade for R1P synthesis. chemrxiv.orgrsc.org This enzyme, coupled with a thermostable purine nucleoside phosphorylase, allowed for the development of a scalable, one-pot synthesis of R1P from guanosine with high yields. chemrxiv.orgrsc.org The thermostability of the enzymes is a key trait for their use as effective biocatalysts. chemrxiv.org

High-Yielding Synthesis from Specific Nucleoside Donors (e.g., Guanosine, 7-Methylguanosine)

The choice of the nucleoside donor is a critical determinant of the yield and efficiency of R1P synthesis. While natural nucleosides like uridine (B1682114) have been used, they often result in low isolated yields (25-31%) due to the unfavorable thermodynamic equilibrium of the phosphorolysis reaction. chemrxiv.orgrsc.org

To overcome this limitation, researchers have explored alternative nucleoside donors. 7-Methylguanosine (B147621) has emerged as a highly effective substrate for the near-irreversible enzymatic phosphorolysis to produce R1P. researchgate.netnih.gov The use of 7-methylguanosine leads to the in situ precipitation of the 7-methylguanine (B141273) nucleobase, which has low nucleophilicity, thus driving the reaction to near completion and resulting in quantitative yields of R1P as determined by HPLC analysis. chemrxiv.orgresearchgate.net This method has achieved isolated yields of 74-94%. researchgate.netnih.gov However, this chemoenzymatic approach requires an upstream chemical step to prepare 7-methylguanosine, which can involve toxic reagents like iodomethane. chemrxiv.orgrsc.org

More recently, a biocatalytic cascade using the natural nucleoside guanosine as the donor has been developed, achieving isolated yields of up to 79%. researchgate.netrsc.org This process utilizes a guanine deaminase to remove the guanine byproduct, thereby shifting the reaction equilibrium and enabling high-yield synthesis without the need for a prior chemical modification of the nucleoside donor. chemrxiv.orgrsc.org This makes the process more sustainable and environmentally friendly. rsc.org

| Nucleoside Donor | Synthesis Strategy | Reported Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Uridine | Enzymatic phosphorolysis | 25-31% (isolated) | Readily available natural nucleoside. | chemrxiv.orgrsc.org |

| 7-Methylguanosine | Chemoenzymatic phosphorolysis | 74-94% (isolated) | Near-irreversible reaction due to product precipitation. | researchgate.netnih.gov |

| Guanosine | Deamination-driven biocatalytic cascade | Up to 79% (isolated) | High yield from a natural nucleoside without prior chemical modification. | researchgate.netrsc.org |

Chemoenzymatic Synthetic Routes to this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to produce R1P. chemrxiv.orgrsc.org These routes often involve a chemical modification of the starting material to facilitate a subsequent, highly selective enzymatic reaction. chemrxiv.orgrsc.org

A prominent example is the use of 7-methylguanosine as a substrate for purine nucleoside phosphorylase (PNP). researchgate.netnih.gov The initial chemical step involves the methylation of guanosine to form 7-methylguanosine. researchgate.net This modified nucleoside then undergoes enzymatic phosphorolysis, which is nearly irreversible due to the precipitation of the resulting 7-methylguanine base. chemrxiv.orgresearchgate.net This strategy effectively overcomes the thermodynamic limitations associated with the phosphorolysis of natural nucleosides, leading to high yields of R1P. researchgate.netnih.gov While effective, this approach has the drawback of requiring an initial chemical synthesis step, which may use hazardous reagents. chemrxiv.orgrsc.org

Another chemoenzymatic approach utilizes thermostable pyrimidine nucleoside phosphorylases for the synthesis of α-D-pentofuranose-1-phosphates. tandfonline.com This method demonstrates the versatility of combining chemical and enzymatic steps to access valuable phosphorylated sugars. tandfonline.com The synergy between chemical synthesis and biocatalysis is crucial for developing efficient and scalable production methods for R1P and its analogues. tandfonline.comworktribe.com

In Vitro Experimental Systems for this compound Generation

Various in vitro experimental systems have been established to generate and study R1P. These systems are essential for understanding the underlying biochemical pathways and for developing optimized production strategies. rsc.orgresearchgate.netnih.gov

One such system involves the use of purified enzymes in a controlled reaction environment. For instance, a biocatalytic cascade for R1P synthesis was developed and optimized by systematically varying the concentrations of enzymes (PNP and GuaD), substrates (guanosine and phosphate), and other reaction conditions in a test tube or small-scale reactor. rsc.org This allows for precise control and monitoring of the reaction progress, typically through techniques like High-Performance Liquid Chromatography (HPLC). rsc.org

Cell extracts are also utilized to study R1P metabolism. Rat brain extracts have been used to demonstrate the in vitro recycling of R1P for the salvage of purine bases. nih.gov In these experiments, the activated ribose moiety from a donor nucleoside is transferred to a purine base, with R1P acting as the key intermediate. nih.gov

Furthermore, whole-cell biocatalysts, such as recombinant E. coli strains, can be employed for R1P generation. conicet.gov.ar These systems offer the advantage of containing all the necessary enzymes for a particular pathway, although they can be more complex to control than systems with purified enzymes. conicet.gov.ar The development of these in vitro systems is crucial for both fundamental research and the practical application of R1P in the synthesis of valuable compounds. researchgate.netchemrxiv.org

Abiotic Phosphorylation of D-Ribose to this compound

The non-enzymatic synthesis of this compound from D-ribose is a pivotal area of research in understanding the prebiotic origins of life. This process, known as abiotic phosphorylation, explores how essential biomolecules like RNA could have formed before the evolution of complex enzymatic machinery.

One significant challenge in the abiotic synthesis of ribonucleotides is the phosphorylation of ribose. In aqueous solutions, this reaction is thermodynamically unfavorable. pnas.orgpnas.org However, researchers have discovered that this obstacle can be overcome in aqueous microdroplets. pnas.orgpnas.org When a simple mixture of D-ribose and phosphoric acid is contained within these microdroplets, the phosphorylation to form this compound can occur spontaneously at room temperature. pnas.orgpnas.org This reaction is significantly more favorable in microdroplets, with a Gibbs free energy change (ΔG) of -1.1 kcal/mol, compared to +5.4 kcal/mol in bulk solution. pnas.orgpnas.orgnih.govnih.gov The yield for this compound in this environment can reach over 6%. pnas.orgpnas.orgnih.gov Thermodynamic analysis reveals a negative enthalpy change (ΔH = -0.9 kcal/mol) and a negligible entropy change (ΔS = 0.0007 kcal/mol·K) in microdroplets, suggesting the process overcomes the entropic barrier present in bulk solutions. pnas.orgpnas.orgnih.gov

Another avenue of investigation involves the use of condensing agents. The phosphorylation of D-ribose with orthophosphate in the presence of cyanogen (B1215507) or cyanamide (B42294) has been shown to yield β-D-ribofuranose 1-phosphate as the primary sugar phosphate product, with yields ranging from 10-20%. mdpi.com

The role of minerals and other environmental factors is also crucial in prebiotic phosphorylation scenarios. Formamide (B127407), a compound likely present on early Earth, has been shown to facilitate the phosphorylation of nucleosides in the presence of phosphate minerals at elevated temperatures. torvergata.it While this research primarily focuses on nucleoside phosphorylation, it highlights the potential for formamide to act as a solvent and catalyst in prebiotic phosphate transfer reactions. torvergata.itnih.gov Furthermore, studies have explored the phosphorylation of ribose in the presence of apatite, a common phosphate mineral. jst.go.jpjst.go.jp The presence of carbonate or formate (B1220265) has been found to increase the dissolution of apatite, thereby facilitating the phosphorylation of ribose. jst.go.jpjst.go.jp

It is important to note that while some prebiotic phosphorylation methods can yield various ribose phosphates, including the 1-, 2-, or 3-phosphate isomers, achieving regioselectivity for a specific isomer like ribose 5'-phosphate often requires specific conditions, such as the presence of boric acid. jst.go.jprsc.org Boric acid can selectively bind to the 2'- and 3'-hydroxyl groups of ribose, directing phosphorylation to the 5'-hydroxyl position. jst.go.jp

The abiotic synthesis of this compound is a critical step in the potential prebiotic formation of RNA. nih.gov Once formed, Ribose 1-phosphate can react with nucleobases in a salvage pathway to generate ribonucleosides. nih.gov This non-enzymatic pathway provides a plausible route for the emergence of the building blocks of RNA on the early Earth.

Interactive Data Table: Thermodynamic Properties of D-Ribose Phosphorylation

| Reaction Environment | Gibbs Free Energy (ΔG) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Yield of this compound |

| Bulk Solution | +5.4 kcal/mol pnas.orgpnas.orgnih.govnih.gov | Not reported | Not reported | Not significant |

| Aqueous Microdroplets | -1.1 kcal/mol pnas.orgpnas.orgnih.govnih.gov | -0.9 kcal/mol pnas.orgpnas.orgnih.gov | 0.0007 kcal/mol·K pnas.orgpnas.orgnih.gov | > 6% pnas.orgpnas.orgnih.gov |

Interactive Data Table: Abiotic Synthesis Methods for Ribose Phosphates

| Method | Reagents | Key Conditions | Primary Product(s) | Yield |

| Microdroplet Phosphorylation | D-Ribose, Phosphoric Acid | Aqueous microdroplets, Room temperature | This compound | > 6% pnas.orgpnas.orgnih.gov |

| Condensing Agent Method | D-Ribose, Orthophosphate, Cyanogen/Cyanamide | Aqueous solution | β-D-ribofuranose 1-phosphate | 10-20% mdpi.com |

| Mineral-Assisted Phosphorylation with Carbonate/Formate | D-Ribose, Apatite, Urea, Boric Acid, Carbonate/Formate | Dry-down at 80°C | Ribose 5'-phosphate | Yield limited to <10% without carbonate/formate jst.go.jpjst.go.jp |

Intracellular Dynamics and Regulatory Aspects of D Ribose 1 Phosphate

D-Ribose 1-phosphate Cycling in Nucleotide Salvage Pathways

Nucleotide salvage pathways are crucial for cellular economy, allowing for the recycling of nucleobases and nucleosides that result from the degradation of DNA and RNA. wikipedia.org this compound is a key player in this process, particularly in the interconversion of nucleosides. nih.gov

The process often begins with the catabolism of purine (B94841) nucleosides, such as guanosine (B1672433) or inosine (B1671953). nih.govresearchgate.net The enzyme Purine Nucleoside Phosphorylase (PNP) catalyzes the phosphorolytic cleavage of these nucleosides, yielding a free purine base (e.g., guanine) and α-D-ribose 1-phosphate. nih.govhmdb.ca

This newly formed this compound does not accumulate; instead, its activated ribose moiety can be transferred to a different base. For instance, the ribose group can be donated to a pyrimidine (B1678525) base like uracil (B121893). nih.govhmdb.ca This reaction, catalyzed by pyrimidine-nucleoside phosphorylase or uridine (B1682114) phosphorylase, forms a new nucleoside (uridine). wikipedia.orgresearchgate.net The resulting nucleoside can then be phosphorylated by kinases to generate nucleotides, which are essential for DNA and RNA synthesis. wikipedia.orgnih.gov This demonstrates a metabolic cycle where the ribose from a purine nucleoside is efficiently repurposed for pyrimidine nucleotide synthesis, highlighting the role of this compound as a central transfer molecule. nih.govhmdb.ca

In yeast, a similar pathway exists where purine nucleosides are converted into ribose-1-phosphate (B8699412) and a base, which is then converted to ribose-5-phosphate (B1218738) to enter the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Role of this compound as an Activated Precursor

The chemical structure of this compound, with a phosphate group attached to the anomeric carbon (C1), renders it an "activated" form of ribose. nih.govhmdb.ca This phosphorylation makes the ribose moiety metabolically labile and primed for transfer to a nucleobase without requiring a significant energy input for the initial ribosylation step. researchgate.net

This "activated" state is fundamental to its function in the salvage pathways described above. The energy of the phosphodiester bond facilitates the enzymatic transfer of the ribose group. nih.gov Beyond salvaging pyrimidines, this compound can also be converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov This conversion requires the sequential action of phosphopentomutase, which isomerizes this compound to D-Ribose 5-phosphate, and PRPP synthetase, which then pyrophosphorylates D-Ribose 5-phosphate to form PRPP. nih.gov PRPP is a critical precursor for the de novo synthesis of both purine and pyrimidine nucleotides, as well as the salvage of purine bases. wikipedia.orgnih.gov

Therefore, this compound serves as a versatile precursor, capable of directly donating its ribose group or being converted into the universally required PRPP for nucleotide biosynthesis. nih.gov

Interactive Table: Key Enzymes in this compound Metabolism

| Enzyme | Function | Pathway Involvement |

| Purine Nucleoside Phosphorylase (PNP) | Catalyzes the phosphorolytic cleavage of purine nucleosides (e.g., inosine, guanosine) to yield this compound and the corresponding purine base. nih.govhmdb.ca | Nucleotide Salvage |

| Uridine Phosphorylase | Transfers the ribose moiety from this compound to uracil, forming uridine. wikipedia.orghmdb.ca | Nucleotide Salvage |

| Phosphopentomutase | Catalyzes the isomerization of this compound to D-Ribose 5-phosphate. nih.gov | Nucleotide Synthesis Precursor Formation |

| PRPP Synthetase | Converts D-Ribose 5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP), a key precursor for nucleotide synthesis. nih.gov | De Novo and Salvage Nucleotide Synthesis |

This compound in Cellular Bioenergetics and ATP Recovery

In tissues with high energy demands, such as cardiac and skeletal muscle, the pool of adenine (B156593) nucleotides (ATP, ADP, and AMP) is critical for function. nutritionaloutlook.com During periods of intense metabolic stress, such as strenuous exercise or ischemia, ATP is rapidly consumed and its degradation products can be lost from the cell, depleting the total adenine nucleotide pool. nutritionaloutlook.com The resynthesis of these nucleotides is a slow process, partly limited by the availability of precursors. hmdb.ca

D-Ribose, and by extension its phosphorylated derivatives like this compound, plays a crucial role in accelerating this recovery. hmdb.ca By feeding into the pathways that generate PRPP, this compound helps drive the synthesis of new adenine nucleotides. researchgate.netmedisearch.io An increased availability of PRPP enhances the salvage of purine bases like adenine and hypoxanthine, quickly rebuilding the nucleotide pool and facilitating the restoration of ATP to normal levels. nutritionaloutlook.comhmdb.ca This process is vital for the recovery of cellular energy charge and the resumption of normal function after a metabolic challenge. nutritionaloutlook.com

The de novo synthesis of ribose within the cell occurs via the Pentose Phosphate Pathway (PPP), starting from glucose-6-phosphate. cytoplan.co.uksemanticscholar.org This pathway is a primary source of D-Ribose 5-phosphate, the precursor to PRPP. droracle.ai However, the initial steps of the PPP, particularly the reaction catalyzed by glucose-6-phosphate dehydrogenase, are often slow and rate-limiting. cytoplan.co.uk

The availability of exogenous D-Ribose, which is readily phosphorylated within the cell to forms like D-Ribose 5-phosphate, provides a crucial metabolic shortcut. droracle.ainih.govresearchgate.net This effectively bypasses the upstream, rate-limiting oxidative phase of the PPP. researchgate.netsemanticscholar.org By providing a more direct route to D-Ribose 5-phosphate and subsequently PRPP, supplemental D-Ribose ensures that the synthesis of nucleotides for ATP recovery is not constrained by the slower enzymatic steps of glucose metabolism. cytoplan.co.uksemanticscholar.org This circumvention is particularly important under conditions of high energy demand or metabolic stress, where the need for rapid ATP resynthesis outpaces the cell's capacity to produce ribose from glucose. cytoplan.co.ukdroracle.ai

Interactive Table: Research Findings on D-Ribose and ATP Recovery

| Finding | Context | Implication |

| Accelerated ATP Resynthesis | Following intense intermittent exercise, D-Ribose supplementation was shown to increase the rate of ATP resynthesis in muscle tissue. hmdb.ca | D-Ribose availability is a limiting factor for nucleotide recovery after high-intensity training. |

| Enhanced PRPP Pool | D-Ribose administration elevates the cellular pool of 5-phosphoribosyl-1-pyrophosphate (PRPP). researchgate.netmedisearch.io | Stimulates the rate of adenine nucleotide biosynthesis, leading to faster ATP replenishment. |

| Bypassing Rate-Limiting Steps | Supplemental D-Ribose circumvents the rate-controlling Pentose Phosphate Pathway (PPP) to provide an alternative source for PRPP production. cytoplan.co.uksemanticscholar.org | Provides a readily available substrate for ATP synthesis, especially when the PPP is slow. |

| Improved Cardiac Energy Metabolism | In cases of myocardial ischemia, D-Ribose has been shown to enhance the recovery of depleted ATP levels. nutritionaloutlook.commedisearch.io | Supports heart function by restoring the energy currency needed for contraction and cellular maintenance. |

Structural and Mechanistic Insights into D Ribose 1 Phosphate Interactions

X-ray Crystallographic Analysis of D-Ribose 1-phosphate-Enzyme Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of various enzymes in complex with this compound (R1P), providing a static yet detailed snapshot of the molecular interactions at the active site. These studies reveal how different enzyme scaffolds accommodate the same substrate to perform distinct catalytic functions.

One significant achievement was the structural determination of the binary complex of Schistosoma mansoni purine (B94841) nucleoside phosphorylase (SmPNP) with R1P. iucr.org This was notable because previous studies on other PNPs had suggested that R1P binding was dependent on the prior binding of a purine base, which would induce the necessary conformational changes for R1P to be accommodated. iucr.org The successful crystallization of the SmPNP-R1P complex contradicted this hypothesis, showing that the enzyme could indeed bind R1P alone. iucr.org

In another example, the enzyme phosphomannomutase/phosphoglucomutase (PMM/PGM) from Pseudomonas aeruginosa was crystallized in complex with R1P, which acts as a slow substrate for this enzyme. rcsb.orgnih.gov The structure, resolved at 2.40 Å, demonstrated that despite being a pentose (B10789219) phosphosugar, R1P could induce the same significant interdomain rearrangement required for catalysis that is typically triggered by the enzyme's preferred hexose (B10828440) substrates. rcsb.orgnih.gov

The following table summarizes key crystallographic data for enzyme-R1P complexes.

| Enzyme | Source Organism | PDB Code | Resolution (Å) |

| Phosphomannomutase/Phosphoglucomutase (PMM/PGM) | Pseudomonas aeruginosa | 2H4L | 2.40 |

| Purine Nucleoside Phosphorylase (PNP) | Schistosoma mansoni | Not explicitly stated in results | Not explicitly stated in results |

Data sourced from RCSB PDB and associated publications. rcsb.org

These structural analyses provide a foundational framework for understanding the precise orientation and interactions of R1P within enzyme active sites.

Molecular Basis of this compound Binding and Enzyme Conformational Changes

The binding of this compound to an enzyme's active site is a highly specific process governed by a network of interactions and often accompanied by significant conformational changes in the protein.

In the PMM/PGM enzyme from Pseudomonas aeruginosa, the binding of R1P triggers a large interdomain rotation that closes the active site, shielding it from the solvent. nih.gov This conformational change is crucial for catalysis. Analysis of the R1P complex revealed that the phosphate (B84403) group of the ligand is a primary determinant for binding, establishing critical interactions that anchor the substrate. nih.gov Despite the structural differences between R1P (a pentose) and the enzyme's native hexose substrates, PMM/PGM adapts its active site through small rearrangements of residues to maintain conserved interactions. nih.gov

For the purine nucleoside phosphorylase (PNP) from Schistosoma mansoni, the structure of the binary complex with R1P revealed an intricate network of hydrogen bonds. iucr.org The phosphate-binding loop, centered on residue Ser35, plays a key role. The main chain nitrogen of this loop forms a hydrogen bond with an oxygen of the phosphate group (O3P), while the serine side chain hydroxyl oxygen interacts with two other oxygens of the phosphate (O1P and O4P). iucr.org This demonstrates a precise recognition mechanism for the phosphate moiety of the substrate.

Similarly, studies on ribose-1,5-bisphosphate isomerase (R15Pi), which uses a related substrate, show that substrate binding induces a conformational change from an "open" to a "closed" form. nih.gov This domain movement is essential as it optimizes the active site's configuration and isolates it from the solvent, which is thought to be necessary for the reaction to proceed. nih.gov

The table below details some of the key interactions and conformational changes observed upon R1P binding.

| Enzyme | Key Interacting Residues/Regions | Conformational Change |

| PMM/PGM | Phosphate-binding loop residues | Induces interdomain rotation, creating a highly buried active site. nih.gov |

| SmPNP | Phosphate binding loop (e.g., Ser35) | Leads to an intricate hydrogen-bonding network with the phosphate and ribose moieties. iucr.org |

| R15Pi (with related substrate) | Active site residues | Domain movement from an "open" to a "closed" form upon substrate binding. nih.gov |

These findings highlight that while the specific residues involved may differ, the binding of R1P and related phosphosugars often involves a combination of strong interactions with the phosphate group and an induced-fit mechanism that correctly positions the substrate for catalysis.

Mechanistic Studies of Phosphate Transfer in this compound Converting Enzymes

Enzymes that convert this compound utilize diverse and sophisticated mechanisms for phosphate transfer. These mechanisms have been investigated through structural, kinetic, and mechanistic studies.

Phosphopentomutase (PPM): Prokaryotic phosphopentomutases, which belong to the alkaline phosphatase superfamily, catalyze the interconversion of α-D-ribose 1-phosphate and α-D-ribose 5-phosphate. nih.gov The catalytic cycle of Bacillus cereus PPM involves a "ping-pong" mechanism with a covalently bound phosphoenzyme intermediate. The proposed six-step mechanism is as follows:

The enzyme starts in a phosphorylated state (on a threonine residue, Thr-85).

Ribose 5-phosphate binds to the active site.

The phosphoryl group is transferred from the enzyme's Thr-85 to the C1 hydroxyl of the substrate, forming a ribose 1,5-bisphosphate intermediate and a dephosphorylated enzyme. nih.gov

The ribose 1,5-bisphosphate intermediate reorients within the active site.

The reoriented intermediate encounters the now-unphosphorylated enzyme.

The phosphoryl group from the C5 position of the intermediate is transferred back to Thr-85, regenerating the active phosphoenzyme and releasing the final product, ribose 1-phosphate. nih.gov

Purine Nucleoside Phosphorylase (PNP): This class of enzymes catalyzes the reversible phosphorolysis of purine nucleosides, using inorganic phosphate to cleave the N-ribosidic bond and produce this compound and the corresponding purine base. iucr.orgresearchgate.net The reaction involves a direct attack of a phosphate ion on the C1 carbon of the ribose moiety of the nucleoside substrate. This process proceeds through a highly reactive, short-lived ribocation transition state, which is stabilized by the enzyme's active site. researchgate.net The transition state's lifetime is extremely brief, necessitating the precise positioning of the phosphate, the ribocation, and the leaving purine base within the catalytic site. researchgate.net

Methylthio-D-ribose-1-phosphate (MTR1P) Isomerase (MtnA): While its primary substrate is not R1P, studies on this enzyme using R1P as an alternative substrate have revealed a novel mechanism for isomerizing a phosphate ester. chemrxiv.org Unlike canonical aldose-ketose isomerases, MtnA cannot readily form an open-chain aldehyde from its substrate due to the stable phosphate ester at the anomeric carbon. chemrxiv.orgchemrxiv.org Mechanistic studies, including kinetic isotope effects, suggest that the reaction proceeds via a concerted, rate-limiting step involving both the opening of the ribofuranose ring and the transfer of a hydrogen between C1 and C2. chemrxiv.orgchemrxiv.org The proposed mechanism is an E2 elimination–tautomerization sequence, representing a third, distinct pathway for enzymatic aldose–ketose isomerization. chemrxiv.orgchemrxiv.org

Analytical and Methodological Advancements in D Ribose 1 Phosphate Research

Quantitative and Qualitative Analysis of D-Ribose 1-phosphate using LC-MS Techniques

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone for both the quantitative and qualitative analysis of this compound. The inherent polarity and structural similarity of sugar phosphates present analytical challenges, which modern LC-MS methods have successfully addressed.

For quantitative analysis, targeted approaches using multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers offer high sensitivity and specificity. sciex.comshimadzu.com These methods can simultaneously measure a wide range of metabolites, including this compound, from complex biological samples. sciex.comnih.gov The use of internal standards, such as isotopically labeled compounds, is crucial for accurate quantification. sciex.comresearchgate.net

Qualitatively, high-resolution mass spectrometry (HRMS) platforms like time-of-flight (TOF) and Orbitrap are employed to accurately determine the mass of this compound and its fragments, aiding in its identification. mdpi.comshimadzu.com The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide structural information that confirms the identity of the compound. researchgate.netnih.gov Various chromatographic techniques are coupled with MS to separate this compound from its isomers, such as ribose 5-phosphate, which is essential for accurate analysis. oup.comnih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) and ion-pairing chromatography have proven effective in resolving these closely related sugar phosphates. nih.govnih.gov

Interactive Data Table: LC-MS Methods for this compound Analysis

| Technique | Purpose | Key Features | Reference |

| LC-MS/MS (MRM) | Quantitative | High sensitivity and specificity; simultaneous analysis of multiple metabolites. | sciex.comshimadzu.com |

| HRMS (TOF, Orbitrap) | Qualitative | Accurate mass measurement for identification. | mdpi.comshimadzu.com |

| HILIC-MS | Separation | Separation of polar isomers like sugar phosphates. | nih.govnih.gov |

| Ion-Pairing LC-MS | Separation | Enhanced retention and separation of ionic metabolites. | shimadzu.comresearchgate.net |

Mass Spectrometry-Based Approaches for this compound Identification in Biological Matrices

The identification of this compound in complex biological matrices such as cell extracts, plasma, and tissue homogenates relies heavily on mass spectrometry. nih.govebi.ac.uk The process typically involves comparing the retention time and mass spectral data of the analyte with that of a pure standard. ebi.ac.uk

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. The fragmentation of the this compound ion in the mass spectrometer generates a unique pattern of product ions. This fragmentation pattern, often referred to as a spectral fingerprint, is compared against spectral libraries or the fragmentation of a known standard for confident identification. researchgate.netmzcloud.org For instance, characteristic fragments can indicate the presence of the ribose moiety and the phosphate (B84403) group. researchgate.net

Advanced MS techniques, such as those utilizing high-resolution instruments, can provide the exact mass of the molecule, which helps in determining its elemental composition and further confirming its identity. mdpi.com In some cases, derivatization of the sugar phosphate prior to LC-MS analysis can improve its chromatographic behavior and detection sensitivity. nih.govresearchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound Identification

| Parameter | Description | Significance | Reference |

| Precursor Ion (m/z) | Mass-to-charge ratio of the intact this compound molecule. | Primary identifier in MS analysis. | mzcloud.orghmdb.ca |

| Product Ions (m/z) | Mass-to-charge ratios of fragments from the precursor ion. | Provides structural confirmation. | researchgate.net |

| Retention Time | Time taken for the compound to elute from the LC column. | Helps distinguish between isomers. | nih.gov |

| Accurate Mass | High-precision mass measurement. | Confirms elemental composition. | mdpi.com |

Development of Integrated Metabolomics Workflows for this compound Profiling

The study of this compound is often part of a broader investigation of cellular metabolism, known as metabolomics. Integrated workflows that combine sample preparation, analytical measurement, and data analysis are essential for comprehensive metabolic profiling. shimadzu.comnih.gov

These workflows typically begin with a robust sample extraction method to efficiently recover a wide range of metabolites, including polar compounds like this compound. nih.gov This is followed by analysis using a combination of analytical platforms, most commonly LC-MS and sometimes gas chromatography-mass spectrometry (GC-MS), to achieve broad coverage of the metabolome. nih.gov

The resulting data is then processed using specialized software to identify and quantify metabolites. hpst.cz This often involves aligning chromatograms, picking peaks, and comparing the data against metabolite databases. nih.govhpst.cz For this compound, this means distinguishing it from other pentose (B10789219) phosphates and accurately measuring its abundance relative to other metabolites. masseycancercenter.org

Furthermore, integrating metabolomics data with other "omics" data, such as transcriptomics (the study of gene expression), can provide a more complete picture of cellular function. nih.govresearchgate.netnih.gov For example, changes in the level of this compound can be correlated with changes in the expression of genes encoding enzymes involved in its metabolism. This multi-omics approach is powerful for understanding the regulation of metabolic pathways and identifying potential biomarkers for diseases. nih.govresearchgate.net

Q & A

Q. How can α-D-Ribose 1-phosphate be synthesized enzymatically for nucleoside metabolism studies?

Methodological Answer: Utilize near-irreversible enzymatic phosphorolysis of 7-methylguanosine or 7-methyldeoxyguanosine derivatives. This approach, catalyzed by recombinant nucleoside phosphorylases (e.g., EC 2.4.2.1), produces high-purity α-D-ribose 1-phosphate and 2-deoxy-α-D-ribose 1-phosphate, critical intermediates in nucleotide metabolism. Reaction conditions (pH 7.5, 37°C) and enzyme-substrate ratios should be optimized for yield .

Q. What methods are recommended for detecting D-Ribose 1-phosphate in enzymatic reactions?

Methodological Answer: Employ and NMR spectroscopy with isotopically labeled substrates (e.g., [1′-]inosine). This allows real-time monitoring of phosphorolysis products (D-ribose vs. α-D-ribose 1-phosphate) and quantifies ribocation transition-state lifetimes through product partitioning analysis .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

Methodological Answer: Document enzyme source (e.g., E. coli-expressed phosphorylases), substrate purity (HPLC-validated), and reaction stoichiometry. For novel compounds, provide full spectral data (NMR, MS) and purity assays (≥95% by HPLC). Known compounds require cross-referencing to established literature protocols .

Advanced Research Questions

Q. How can ribocation transition states be analyzed in human purine nucleoside phosphorylase (PNP) reactions?

Methodological Answer: Engineer catalytic-site glycine mutants (e.g., GXXXG motifs) to introduce solvent leaks. Use -NMR to measure ribose/ribose 1-phosphate ratios, correlating with ribocation diffusion rates. Lifetimes are estimated via solvent accessibility and water diffusion constants .

Q. What strategies optimize enzyme specificity for this compound in phosphorylase engineering?

Methodological Answer: Perform site-directed mutagenesis on residues shielding the catalytic site (e.g., hydrophobic patches). Screen mutants using kinetic assays with alternative substrates (e.g., 2′-deoxyribonucleosides) and phosphate analogs. Structural modeling (e.g., MD simulations) can predict steric effects on substrate binding .

Q. How to resolve contradictions in this compound synthesis yields across enzymatic methods?

Methodological Answer: Conduct comparative kinetic studies under standardized conditions (pH, temperature, ionic strength). Use multivariate regression to identify critical variables (e.g., enzyme processivity, substrate solubility). Cross-validate results with orthogonal techniques like isotopic tracing .

Data Analysis & Interpretation

Q. How to model this compound’s role in bacterial nucleotide metabolism?

Methodological Answer: Apply -metabolic flux analysis in engineered strains (e.g., Corynebacterium glutamicum). Integrate transcriptomic data to map ribose phosphate utilization in pathways like PRPP synthesis. Validate with knockout strains and -NMR .

Q. What statistical frameworks address variability in ribose phosphate-dependent ATP regeneration assays?

Methodological Answer: Use ANOVA with post-hoc Tukey tests to compare ATP levels across treatment groups. Include negative controls (e.g., kinase inhibitors) and normalize to cell biomass (OD). Replicate experiments in ATP-depleted models (e.g., hypoxia-treated cardiomyocytes) .

Experimental Design & Validation

Q. What controls are essential when studying this compound’s effects on ATP regeneration?

Methodological Answer: Include ATP-depleted controls (e.g., oligomycin-treated cells), measure baseline ATP via luciferase assays, and validate with alternative energy substrates (e.g., glucose-free media). Use cell-type replicates (e.g., HeLa vs. primary fibroblasts) to assess universality .

Q. How to validate the identity of novel this compound analogs?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, 2D-NMR (COSY, HSQC) for stereochemical assignment, and enzymatic digestion (e.g., alkaline phosphatase) to verify phosphate linkage. Cross-reference with synthetic standards .

Methodological Resources

- Enzymatic Synthesis : Recombinant nucleoside phosphorylases (≥10 units/mg) from Sigma-Aldrich enable scalable production .

- NMR Parameters : chemical shifts for α-D-ribose 1-phosphate: δ 95.2 (C1), 72.1 (C2), 70.3 (C3), 83.5 (C4), 64.8 (C5) .

- Data Repositories : Deposit spectral data in public repositories (e.g., Zenodo) with FAIR-compliant metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.